Product packaging for 3-Bromophenylacetonitrile(Cat. No.:CAS No. 31938-07-5)

3-Bromophenylacetonitrile

Cat. No.: B052883
CAS No.: 31938-07-5
M. Wt: 196.04 g/mol
InChI Key: UUZYFBXKWIQKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromophenylacetonitrile is a versatile and high-value aromatic nitrile and halide building block essential for advanced organic synthesis and medicinal chemistry research. Its structure incorporates two critical functional groups: a benzylic nitrile and a bromine substituent on the phenyl ring, which act as orthogonal reactive sites for a wide range of chemical transformations. The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, serving as a crucial precursor for heterocycle synthesis, including triazoles, tetrazoles, and oxazoles. Simultaneously, the bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex biaryl and extended π-conjugated systems for material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN B052883 3-Bromophenylacetonitrile CAS No. 31938-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYFBXKWIQKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075322
Record name 3-Bromobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31938-07-5
Record name (3-Bromophenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31938-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Reaction Mechanisms of 3 Bromophenylacetonitrile in Organic Synthesis

Synthesis of Novel 5-HT7 Receptor Ligands

3-Bromophenylacetonitrile has been instrumental in the development of novel ligands for the 5-HT7 receptor, a target for various central nervous system disorders. It has been used in the synthesis of a series of aminoethylbiphenyls, which have shown high affinity for this receptor. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comottokemi.comsigmaaldrich.com The synthetic pathway leverages the reactivity of the bromine atom for cross-coupling reactions to construct the biphenyl (B1667301) core, while the nitrile group serves as a precursor to the aminoethyl side chain.

Development of Antibiotic Agents (e.g., 2-alkylidenethiazolidine-4,5-diones)

In the search for new antibiotic agents, this compound has been employed in the synthesis of 2-alkylidenethiazolidine-4,5-diones. sigmaaldrich.com These compounds have been prepared through novel one-pot cyclizations involving arylacetonitriles, isothiocyanates, and ethyl 2-chloro-2-oxoacetate. sigmaaldrich.com The resulting 2-(1-cyano-1-(3-bromophenyl))methylidene-3-phenylthiazolidine-4,5-dione is a direct derivative of this compound. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Intermediate in Anti-Cancer Agent Synthesis

The 3-bromophenyl moiety is a recurring structural feature in various anti-cancer agents. Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Specifically, it has been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs which have been evaluated for their anticancer activity. mdpi.com The synthesis involves a multi-step process where the 3-bromobenzonitrile (B1265711) core is eventually converted into the final triazole product. mdpi.com Studies have also explored the use of 3-bromophenyl derivatives in developing inhibitors for enzymes implicated in cancer progression. acs.org

Applications in Advanced Organic Synthesis

Precursor for Pharmacologically Active Compounds

Synthesis of Kinase Inhibitors and Other Therapeutic Agents

While 3-Bromophenylacetonitrile is a recognized intermediate in the synthesis of various pharmaceutical agents, its specific application in the creation of kinase inhibitors is not extensively detailed in readily available research. chemimpex.com Protein kinases are a large family of enzymes crucial to cell signaling, and their inhibitors are a major class of antineoplastic agents. nih.gov The development of kinase inhibitors often involves the synthesis of compounds that can block the enzyme's activity, such as those targeting the Bcr-Abl tyrosine kinase in leukemia or other kinases in various cancers. nih.gov

However, the utility of this compound is well-documented in the synthesis of other therapeutic agents. A primary example is its use as a key starting material for a series of aminoethylbiphenyls, which have been identified as novel and selective ligands for the 5-HT₇ serotonin (B10506) receptor. sigmaaldrich.comsigmaaldrich.comottokemi.com The 5-HT₇ receptor is implicated in a range of neurological processes, including mood regulation, making its ligands potential candidates for therapeutic development.

Table 1: Therapeutic Agents Synthesized from this compound

Therapeutic Agent Class Specific Compound Type Target
Serotonin Receptor Ligands Aminoethylbiphenyls 5-HT₇ Receptor

Precursors for Aryl Amine Derived Transition State Analogues

The design of transition state analogues is a powerful strategy in enzyme inhibitor development. While research into proline-derived aryl amines as stable transition state analogues has been explored, a direct, documented synthetic route employing this compound for this specific purpose is not prominently featured in available scientific literature. uni-koeln.de

Drug Development Targeting Mycobacterium tuberculosis CYP121 Inhibitors

A critical application of this compound is in the development of inhibitors for Cytochrome P450 121A1 (CYP121), an essential enzyme for the viability of Mycobacterium tuberculosis (Mtb), the pathogen responsible for tuberculosis. nih.gov The search for new drugs is driven by the emergence of multidrug-resistant tuberculosis strains. nih.gov

Research has focused on creating inhibitors for CYP121, which catalyzes an unusual C-C bond formation to produce mycocyclosin. nih.gov Fragment-based drug design has led to the development of potent inhibitors. Specifically, substituted this compound derivatives have been used as starting materials to synthesize analogues that probe the enzyme's active site. google.com For instance, protected 4-hydroxy or 4-methoxy substituted this compound serves as a key precursor in a multi-step synthesis to create anilinophenylpyrazole derivatives, which have shown high binding affinity for CYP121. nih.govgoogle.com

Table 2: Research Findings on CYP121 Inhibitors

Research Area Key Finding Relevance of this compound
Target Validation CYP121 is an essential enzyme in M. tuberculosis. nih.gov Provides a validated target for drug development using its derivatives.
Inhibitor Synthesis Anilinophenylpyrazole derivatives show nanomolar affinity for CYP121. nih.gov Used as a key starting material for the synthesis of these inhibitor analogues. google.com

Role in Agrochemical Synthesis

This compound is a valuable intermediate in the production of agrochemicals, particularly herbicides. Its chemical structure allows for its incorporation into novel active molecules designed to protect crops.

Herbicidal Compounds

A notable application is in the synthesis of a novel class of bis-aromatic alkyne herbicides. In this synthetic pathway, this compound is coupled with heterocyclic alkynes, such as those derived from pyrimidine (B1678525), using a Sonogashira cross-coupling reaction. This chemistry was used to optimize a biological hit discovered in high-throughput screening, leading to the development of potent herbicidal compounds. The acetonitrilo group on the phenyl ring was found to be a key feature for high herbicidal activity against broad-leaf plants.

Applications in Material Science

The unique chemical properties of this compound also lend themselves to applications in material science. It is used as a building block for creating novel materials with specific, enhanced characteristics. chemimpex.com

Modification of Polymer Properties

This compound is applied in the synthesis of specialty polymers. chemimpex.com Its incorporation into polymer structures can enhance key properties such as thermal stability and chemical resistance. chemimpex.com The development of polymers with tailored properties is essential for creating advanced materials for various technological applications. unc.edumdpi.com While specific polymers synthesized from this compound are proprietary or detailed in patent literature, its role as a modifier is recognized in the field. chemimpex.com

Table 3: Applications in Material Science

Application Area Function of this compound Resulting Property Enhancement
Specialty Polymers Building Block / Precursor Improved Thermal Stability

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Aminoethylbiphenyls
Anilinophenylpyrazole
Mycocyclosin
Pyrimidine

Precursor in Novel Material Development

This compound serves as a valuable precursor in the field of materials science, where its distinct chemical functionalities are exploited to construct novel materials with tailored properties. The presence of both a reactive nitrile group and a bromine atom on the aromatic ring allows for its incorporation into polymeric structures and functional organic molecules. Its ability to undergo polymerization, particularly in the presence of certain metals, opens avenues for creating new classes of polymers.

While specific research on this compound in material applications is emerging, the utility of its isomers is well-documented, highlighting its potential. For instance, the related compound 4-bromophenylacetonitrile (B126402) is utilized in the synthesis of new fluorene-based alternating polymers and light-emitting copolymers for optoelectronic applications. It has been a key building block in creating materials for non-doped red organic light-emitting diodes (OLEDs). This suggests that this compound could similarly be employed to develop materials for electronics and photonics, where the position of the bromo substituent would influence the resulting material's electronic and photophysical properties. Research has also demonstrated the use of 4-bromophenylacetonitrile in synthesizing polycyclic aromatic hydrocarbons like pentahelicene, a material noted for its interesting optoelectronic properties and potential use in supramolecular architectures. academie-sciences.fr The versatility of the bromophenylacetonitrile scaffold makes it a target for developing functional materials, including liquid crystals and advanced polymers. researchgate.net

Analytical Chemistry and Environmental Applications

Use in Deep Eutectic Solvents for Extraction and Analysis (e.g., Perfluoroalkyl Substances)

In the realm of analytical and environmental chemistry, this compound has found a significant application as a component of deep eutectic solvents (DESs), which are gaining attention as greener alternatives to traditional volatile organic solvents. doi.org These novel solvent systems have shown particular promise for the extraction and analysis of persistent environmental pollutants like perfluoroalkyl substances (PFAS).

A specific DES has been formulated by combining this compound, which acts as the hydrogen bond acceptor (HBA), with levulinic acid, the hydrogen bond donor (HBD). doi.org This combination creates a liquid mixture with a melting point significantly lower than that of its individual components. This DES has demonstrated good separation and extraction performance for both neutral and ionizable PFAS from sample matrices.

The effectiveness of this system is rooted in the molecular interactions between the solvent components and the target analytes. The cyano (-CN) group of this compound forms strong hydrogen bonds with the carboxyl group of levulinic acid. Furthermore, the interaction between the DES and PFAS involves multiple mechanisms. The polarized carbon-bromine (C-Br) bond in this compound can engage in halogen bonding (Br···F) with the fluorine atoms of the PFAS molecules, which contributes to the selectivity of the extraction process. Ab initio molecular dynamics simulations and binding energy calculations have confirmed that electrostatic interactions are dominant in the formation of the bonds within the DES and with the PFAS analytes.

Below is a data table summarizing the components and interaction details of the deep eutectic solvent system used for PFAS extraction.

RoleComponentMolar RatioKey Interaction with PFAS
Hydrogen Bond Acceptor (HBA)This compound1Halogen bonding (Br···F)
Hydrogen Bond Donor (HBD)Levulinic Acid1Hydrogen bonding

Derivatives and Their Synthetic Pathways

Aminoethylbiphenyl Derivatives

The synthesis of aminoethylbiphenyl derivatives from 3-bromophenylacetonitrile is a multi-step process that leverages the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.orgnih.gov

The pathway begins with the Suzuki coupling of this compound with an appropriate arylboronic acid. wikipedia.org This step creates the core biphenyl (B1667301) structure, yielding a cyanomethyl-substituted biphenyl intermediate. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate.

In the second step, the nitrile group of the biphenyl intermediate is reduced to a primary amine. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel or platinum oxide. The final product is an aminoethyl-substituted biphenyl, a class of compounds investigated for their potential as novel 5-HT₇ receptor ligands. sigmaaldrich.comchemicalbook.com

Table 1: Synthetic Pathway for Aminoethylbiphenyl Derivatives

Step Starting Material Reagents and Conditions Intermediate/Product
1 This compound Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water 3-(Cyanomethyl)-1,1'-biphenyl derivative

Thiazolidinedione Derivatives

This compound is a precursor for thiazolidinedione derivatives, which are significant scaffolds in medicinal chemistry. A primary synthetic route involves the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group. researchgate.netrsc.org

One documented pathway involves the direct Knoevenagel condensation of this compound with a thiazolidine-4,5-dione derivative. sigmaaldrich.comchemicalbook.com In this reaction, the methylene group adjacent to the cyano group in this compound is sufficiently acidic to react with a carbonyl group of the thiazolidine ring, leading to the formation of a carbon-carbon double bond. This reaction is typically catalyzed by a weak base such as piperidine or β-alanine.

An alternative, more general approach involves a two-step process. First, the nitrile group of this compound is hydrolyzed and converted into an aldehyde, forming 3-bromophenylacetaldehyde. This intermediate can then undergo a Knoevenagel condensation with thiazolidine-2,4-dione. The condensation reaction forms a 5-benzylidene-thiazolidine-2,4-dione derivative, which is a core structure in various pharmacologically active agents.

Table 2: Synthetic Pathway for Thiazolidinedione Derivatives

Pathway Starting Material Reagents and Conditions Intermediate/Product
Direct Condensation This compound Thiazolidine-4,5-dione derivative, Piperidine, Ethanol, Reflux 2-(1-Cyano-1-(3-bromophenyl))methylidene-thiazolidinedione derivative
Aldehyde Intermediate This compound 1. DIBAL-H; 2. H₂O 3-Bromophenylacetaldehyde

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives can be synthesized from this compound through a pathway that first generates a β-arylethylamine intermediate. This intermediate is then cyclized using classic named reactions like the Pictet-Spengler or Bischler-Napieralski reactions.

The initial step is the reduction of the nitrile functionality in this compound to a primary amine, yielding 2-(3-bromophenyl)ethylamine. tcichemicals.com This transformation is commonly performed using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

For the Pictet-Spengler reaction, the resulting 2-(3-bromophenyl)ethylamine is condensed with an aldehyde or ketone under acidic conditions. name-reaction.comwikipedia.orgjk-sci.com This forms an iminium ion which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming the THIQ structure.

Alternatively, the Bischler-Napieralski reaction can be employed. wikipedia.orgnrochemistry.comjk-sci.com In this method, 2-(3-bromophenyl)ethylamine is first acylated with an acyl chloride or anhydride to form an N-acyl derivative. This amide is then treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), which promotes cyclization to a 3,4-dihydroisoquinoline. organic-chemistry.org Subsequent reduction of this intermediate yields the final tetrahydroisoquinoline derivative.

Table 3: Synthetic Pathway for Tetrahydroisoquinoline Derivatives

Step Starting Material Reagents and Conditions Intermediate/Product
1. Amine Formation This compound LiAlH₄, THF or H₂/Catalyst 2-(3-Bromophenyl)ethylamine
2a. Pictet-Spengler 2-(3-Bromophenyl)ethylamine Aldehyde/Ketone, H⁺ (e.g., HCl, TFA) 6-Bromo-1,2,3,4-tetrahydroisoquinoline derivative

Benzofuranone Derivatives

The synthesis of benzofuranone derivatives from this compound is a potential application, though less direct than other pathways. A plausible route involves the conversion of the nitrile to a phenylacetic acid derivative, followed by an intramolecular cyclization.

First, this compound would be hydrolyzed under acidic or basic conditions to produce 3-bromophenylacetic acid. This carboxylic acid can then serve as a precursor for intramolecular C-O bond formation. Palladium-catalyzed C-H activation has been utilized for the cyclization of phenylacetic acids to form benzofuranones. organic-chemistry.org This modern synthetic method would involve the activation of a C-H bond at the ortho-position to the bromo-substituted carbon, followed by cyclization to form the furanone ring. This approach provides a route to 3,3-disubstituted benzofuranones, which are valuable structures in organic synthesis. organic-chemistry.org

Table 4: Proposed Synthetic Pathway for Benzofuranone Derivatives

Step Starting Material Reagents and Conditions Intermediate/Product
1. Hydrolysis This compound H₃O⁺ or OH⁻, Heat 3-Bromophenylacetic acid

α-Dimethylated Derivatives

The α-dimethylation of this compound involves the substitution of the two hydrogen atoms on the methylene carbon adjacent to the cyano group with methyl groups. This transformation is typically achieved through alkylation with a methylating agent in the presence of a strong base.

A common method involves the use of sodium hydride (NaH) as the base to deprotonate the α-carbon, generating a carbanion. This nucleophilic carbanion then reacts with an excess of methyl iodide (CH₃I) via an Sₙ2 reaction. The process is repeated to add a second methyl group. The reaction is usually conducted in an aprotic polar solvent like dimethylformamide (DMF). This method provides high yields of the α,α-dimethylated product, which can be an important intermediate in further organic synthesis.

Table 5: Synthetic Pathway for α-Dimethylated Derivatives

Step Starting Material Reagents and Conditions Product

Benzimidazole Derivatives

Benzimidazole derivatives can be synthesized from this compound via the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as a nitrile, under acidic conditions.

In this pathway, this compound is reacted directly with an o-phenylenediamine in the presence of a strong acid catalyst, often polyphosphoric acid (PPA) or a mixture of acids. The acid catalyzes the reaction between the nitrile and one of the amino groups of the o-phenylenediamine to form an amidine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring. This one-pot synthesis provides an efficient route to 2-(3-bromobenzyl)-benzimidazole derivatives, which are of interest for their potential biological activities and applications in materials science.

Table 6: Synthetic Pathway for Benzimidazole Derivatives

Step Starting Material Reagents and Conditions Product

Compounds with Biaryl Retrofragments

The synthesis of compounds containing biaryl structures from this compound is effectively accomplished using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgnih.gov The term "biaryl retrofragment" implies a component of a larger molecule that consists of two directly connected aromatic rings, a structure readily formed via this methodology.

The reaction couples this compound (the organohalide component) with a selected arylboronic acid or arylboronate ester. The process requires a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. The versatility of the Suzuki reaction allows for the introduction of a wide variety of substituted or unsubstituted aryl and heteroaryl groups, leading to a diverse library of biaryl compounds. The resulting products, substituted (cyanomethyl)biphenyls, are valuable intermediates for the synthesis of more complex molecules in pharmaceuticals and materials science.

Table 7: Synthetic Pathway for Compounds with Biaryl Retrofragments

Step Starting Material Reagents and Conditions Product

2-Phenyl-1-benzofuran-3(2H)-one Derivatives

The synthesis of novel 2-Phenyl-1-benzofuran-3(2H)-one derivatives has been accomplished using bromophenyl acetonitrile as a key starting material. ijpsr.com The general synthetic strategy involves the reaction of benzene diols or triols with bromophenyl acetonitrile. ijpsr.com

This reaction proceeds through the formation of an imine derivative. ijpsr.com The subsequent treatment of this intermediate with hydrochloric acid facilitates its conversion into a ketone. ijpsr.com The final step in the formation of the benzofuranone ring system is a cyclization reaction, which is achieved with the use of sodium acetate (B1210297). ijpsr.com The identity and purity of the resulting compounds are typically confirmed using spectral and analytical methods. ijpsr.com

A study screening these benzofuranone derivatives for anti-neoplastic activity against the human skin cancer cell line G361 identified several compounds with potent activity at micromolecular concentrations. ijpsr.com

Table 1: Potent 2-Phenyl-1-benzofuran-3(2H)-one Derivatives Against G361 Cell Line

Compound ID Activity Status
IA Potent
IB Potent
ID Potent
IE Potent
IF Potent
IIB Potent
IIC Potent
IIIA Potent
IVB Potent
IVF Potent
VA Potent
VC Potent
VD Potent
VE Potent

Data derived from a study on the anti-neoplastic activity of synthesized compounds. ijpsr.com

Bis-Aromatic Alkyne Herbicides

This compound serves as a crucial building block in the synthesis of a novel class of bis-aromatic alkyne herbicides. chimia.ch The general synthetic pathway for these compounds involves a Sonogashira coupling reaction. chimia.ch

The synthesis is typically a two-step process:

Formation of Phenolic Ethers : Substituted phenols are alkylated using propargylic bromide. This reaction consistently produces intermediate phenolic ethers in yields ranging from 75% to 85%. chimia.ch

Sonogashira Coupling : The intermediate phenolic ethers are then coupled with an aryl halide, such as this compound. chimia.ch The Sonogashira coupling is optimally performed in piperidine, which serves as the solvent. chimia.ch

Table 2: Research Findings on Bis-Aromatic Alkyne Herbicides

Modification Ring Position Result
Replacement of C(4)-Cl with C(3)-acetonitrilo B C(3) 100% herbicidal control of broad-leaf plants. chimia.ch
Addition of C(4)-Cl to existing C(3)-Cl B C(4) Maintained herbicidal effects. chimia.ch

This table summarizes key structure-activity relationship findings. chimia.ch

Spectroscopic and Computational Research on 3 Bromophenylacetonitrile and Its Reactivity

NMR Spectroscopic Investigations of Catalyzed Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in solution, providing real-time information on the consumption of reactants, the formation of products, and the appearance of any transient intermediate species. For catalyzed reactions of aryl halides like 3-Bromophenylacetonitrile, such as Suzuki-Miyaura or Heck cross-coupling reactions, in situ NMR monitoring can provide invaluable mechanistic details.

Mechanistic Elucidation via NMR

Mechanistic studies using NMR spectroscopy typically involve acquiring spectra at regular intervals throughout the course of a reaction. By integrating the signals corresponding to specific protons or carbons of the reactants, products, and any observable intermediates, a kinetic profile of the reaction can be constructed. This data allows for the determination of reaction orders and rate constants, which are crucial for proposing and validating a reaction mechanism. For instance, in the context of a Suzuki-Miyaura coupling of an aryl bromide, NMR could be used to follow the disappearance of the starting material and the appearance of the biaryl product, potentially revealing the rate-determining step of the catalytic cycle. While this methodology is widely applied, specific studies detailing the mechanistic elucidation of catalyzed reactions of this compound via NMR are not found in the current literature.

Identification of Reaction Intermediates

A key advantage of NMR spectroscopy is its ability to detect and characterize transient intermediates that may not be isolable. In palladium-catalyzed cross-coupling reactions, for example, organopalladium intermediates are central to the catalytic cycle. Techniques such as low-temperature NMR or rapid-injection NMR can be employed to increase the lifetime and concentration of these intermediates, allowing for their structural characterization. For a hypothetical Suzuki-Miyaura reaction of this compound, one might expect to observe palladium(II) intermediates formed after the oxidative addition of the C-Br bond to a palladium(0) catalyst. However, no published studies have reported the direct NMR spectroscopic identification of such reaction intermediates for this specific substrate.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying compounds and, when used to monitor reactions, can provide evidence for the presence of proposed intermediates and byproducts, offering complementary mechanistic information to NMR spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insight

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes it particularly well-suited for the detection of delicate reaction intermediates, including organometallic complexes. In a typical ESI-MS experiment for reaction monitoring, a small aliquot of the reaction mixture is introduced into the mass spectrometer at various time points. The resulting mass spectra can reveal the masses of species present in the solution. For a catalyzed reaction of this compound, ESI-MS could potentially detect key catalytic species, such as oxidative addition complexes or transmetalation intermediates, by observing their characteristic isotopic patterns, particularly for palladium-containing species. While ESI-MS has been successfully used to intercept and characterize intermediates in various cross-coupling reactions diva-portal.org, the literature lacks specific reports of its application to study the reactivity of this compound.

Quantum Chemistry Calculations and Ab Initio Molecular Dynamics (AIMD) Simulations

Computational chemistry provides a powerful lens through which to view chemical reactions, offering insights into electronic structure, reaction energetics, and dynamics that are often inaccessible through experimental means alone.

Elucidation of Interaction Mechanisms

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are widely used to map out the potential energy surfaces of reaction mechanisms. These calculations can determine the structures and energies of reactants, transition states, intermediates, and products. For a reaction involving this compound, DFT calculations could be used to investigate the oxidative addition step, which is often rate-determining in cross-coupling reactions. By calculating the activation energy for the cleavage of the C-Br bond upon interaction with a palladium catalyst, for instance, one could predict the feasibility of the reaction and understand the electronic and steric factors that influence its rate rsc.orgchemrxiv.orgresearchgate.netillinois.edunih.gov.

Ab Initio Molecular Dynamics (AIMD) simulations go a step further by simulating the motion of atoms over time on a potential energy surface calculated "on the fly" from electronic structure theory. This approach allows for the exploration of the dynamic aspects of a reaction, including the role of the solvent and the lifetime of intermediates. An AIMD simulation of a reaction of this compound could, in principle, provide a detailed, time-resolved picture of the entire reaction process. Despite the power of these computational tools to elucidate interaction mechanisms nih.govrsc.org, specific studies applying them to this compound are not presently available in the scientific literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the properties and interactions of this compound, particularly in the context of its use as a component in deep eutectic solvents (DESs). A recent study utilized ab initio molecular dynamics (AIMD) simulations, a method rooted in DFT, to explore the behavior of a DES system composed of this compound (3BP) and levulinic acid (LA). researchgate.nettandfonline.com

In this computational study, the researchers aimed to understand the intricate interaction network and distribution behaviors within the solvent system. researchgate.net The AIMD simulations provided a time-dependent view of the quantum dynamics, offering insights not accessible through conventional static DFT calculations. tandfonline.com The study focused on the hydrogen bonding topology between the components of the eutectic solvent. researchgate.net

Key findings from the computational analysis include:

Interaction Networks: The simulations revealed the nature of hydrogen bonds formed between the cyano group (-C≡N) of this compound and the hydroxyl (-OH) and carbonyl (-C=O) groups of levulinic acid. tandfonline.com

Microscopic Structure: By analyzing radial distribution functions, the study elucidated the spatial arrangement and clustering of the molecules, providing a microscopic understanding of the solvent's structure. researchgate.nettandfonline.com

Reactivity Insights: While not focused on the reactivity of the isolated molecule, such computational models help predict how the nitrile group's electronic environment is modulated within a specific chemical environment, which influences its propensity to interact with other species. researchgate.net

The table below summarizes the components involved in the computational study.

Compound NameRole in Study
This compoundHydrogen Bond Acceptor (HBA) in DES
Levulinic AcidHydrogen Bond Donor (HBD) in DES

These theoretical methods are crucial for understanding the underlying microscopic structures and for predicting the behavior of such systems in practical applications, like the extraction of various substances. tandfonline.com

X-ray Crystallography Studies

As of late 2024, specific single-crystal X-ray diffraction data for this compound is not explicitly available in published literature. evitachem.com Attempts to grow crystals suitable for X-ray diffraction analysis for derivatives have also been reported as unsuccessful in some cases, indicating potential challenges in obtaining high-quality single crystals of this compound or its immediate precursors.

Despite the lack of a definitive crystal structure for the compound itself, some structural insights can be inferred from other data and computational models. The experimental density of 1.5466 g/cm³ suggests a tightly packed molecular arrangement in the solid state. evitachem.com Furthermore, computational models propose that the lowest-energy conformation likely places the nitrile group perpendicular to the aromatic ring to minimize steric hindrance. evitachem.com

While the crystal structure of this compound remains undetermined, X-ray crystallography has been successfully applied to determine the structures of more complex molecules synthesized from it. For instance, it has been used as a starting material in the synthesis of inhibitors for enzymes like Mycobacterium tuberculosis CYP121. acs.org In these studies, the final complex products were co-crystallized with the target enzyme, and their crystal structures were resolved to high resolution (e.g., 1.6 Å), confirming binding modes and molecular orientations. acs.org However, this provides structural information about the final derivative in its bound state, not the initial this compound reactant.

Mechanistic Insights into Reactions Involving 3 Bromophenylacetonitrile

Reaction Pathways and Transition States

Reactions involving 3-bromophenylacetonitrile often proceed through multi-step pathways involving various intermediates and transition states. A prominent example is the Sonogashira cross-coupling reaction, which couples this compound with a terminal alkyne. The catalytic cycle of this reaction provides a clear illustration of the pathway. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. A key step is the transmetalation of the acetylide group from copper to the palladium complex. This is followed by reductive elimination from the palladium complex to yield the final coupled product and regenerate the Pd(0) catalyst.

Another important reaction is the Suzuki coupling, where this compound is coupled with a boronic acid. The catalytic cycle for the Suzuki coupling also begins with the oxidative addition of this compound to a Pd(0) catalyst. The resulting organopalladium(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and a base). The final step is reductive elimination to give the coupled product and the regenerated Pd(0) catalyst.

Recent research has also explored visible light-induced, photoredox catalyst-free C-C coupling reactions involving aryl halides like this compound. In these reactions, the interaction between the aryl halide and a Lewis base, such as triethylamine, under visible light irradiation can lead to the formation of an aryl radical. This is facilitated by intersystem crossing to a triplet state where the carbon-halogen bond is weakened and prone to cleavage researchgate.net.

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, they can be inferred from studies on similar aryl halides. The transition states in palladium-catalyzed coupling reactions, for instance, involve complex geometries where the various ligands and substrates are coordinated to the metal center. The energies of these transition states determine the kinetics and feasibility of each step in the catalytic cycle.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the course and efficiency of reactions involving this compound. In palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings, the choice of catalyst, ligands, and base is crucial.

Palladium Catalysts: The palladium source is typically a Pd(0) or Pd(II) complex. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂]. The active catalyst is a Pd(0) species, which is either used directly or generated in situ from a Pd(II) precursor.

Ligands: Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand can significantly influence the efficiency of the oxidative addition and reductive elimination steps.

Copper Co-catalyst (in Sonogashira reaction): Copper(I) salts, such as copper(I) iodide (CuI), are used to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.

Bases: Bases are essential in these coupling reactions. In the Sonogashira reaction, a base (typically an amine like triethylamine) is required to deprotonate the terminal alkyne. In the Suzuki coupling, a base (such as potassium carbonate or cesium carbonate) is necessary to activate the boronic acid for transmetalation.

The following table summarizes the key reagents and their roles in common cross-coupling reactions of this compound:

ReactionCatalystCo-catalyst/AdditiveBaseRole of Reagents
Sonogashira Coupling Pd(0) or Pd(II) complexCu(I) salt (e.g., CuI)Amine (e.g., Triethylamine)Pd catalyst facilitates C-C bond formation. Cu co-catalyst activates the alkyne. Base deprotonates the alkyne.
Suzuki Coupling Pd(0) or Pd(II) complex-Carbonate (e.g., K₂CO₃)Pd catalyst facilitates C-C bond formation. Base activates the boronic acid.
Palladium-Catalyzed Cyanation Pd(0) or Pd(II) complex--Pd catalyst facilitates the substitution of bromide with a cyanide group.

In addition to these, reagents like borane (B79455) dimethyl sulfide (B99878) have been used for the reduction of the nitrile group in derivatives of this compound to form the corresponding amine nih.gov.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are important considerations in reactions involving this compound, particularly when further functionalization of the molecule is desired.

Regioselectivity: In the context of this compound, regioselectivity often pertains to reactions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the position of the incoming electrophile will be directed by the existing bromo and cyanomethyl substituents. Both are deactivating groups, with the bromo group being an ortho-, para-director and the cyanomethyl group being a meta-director. The outcome of such a reaction would depend on the reaction conditions and the nature of the electrophile. In nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing cyano group would be activated, but such reactions are generally less common for aryl bromides unless strongly activated.

In cross-coupling reactions like the Sonogashira and Suzuki reactions, the regioselectivity is inherently controlled by the position of the bromo group, with the new carbon-carbon bond forming at the C-3 position of the phenyl ring.

Stereoselectivity: Stereoselectivity becomes relevant when a new chiral center is created during a reaction. For example, in the alkylation of the benzylic carbon (the carbon adjacent to the phenyl ring and the cyano group), if a prochiral electrophile is used or if the reaction is carried out in the presence of a chiral catalyst, one stereoisomer may be formed preferentially over the other. The synthesis of certain pyrimidine (B1678525) derivatives through cross-coupling with this compound has been explored in the context of crop protection, where the stereochemistry of the final product can be crucial for its biological activity researchgate.net.

Enantioselective Transformations

Enantioselective transformations involving this compound are of significant interest for the synthesis of chiral molecules, which are important in pharmaceuticals and materials science. While specific examples of enantioselective reactions directly on this compound are not widely reported, the principles of asymmetric catalysis can be applied to its derivatives.

One potential avenue for enantioselective transformation is the asymmetric functionalization of the benzylic position. The protons on the carbon adjacent to the nitrile and the phenyl ring are acidic and can be removed by a base to form a carbanion. The reaction of this carbanion with an electrophile in the presence of a chiral catalyst could lead to the formation of one enantiomer in excess.

For instance, the α-dimethylation of this compound has been reported as a step in the synthesis of more complex molecules uni-koeln.de. While this specific reaction does not create a chiral center, a similar α-alkylation with a different electrophile under asymmetric conditions could potentially be enantioselective.

Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands or molecules that can undergo enantioselective reactions. For example, it has been used in the synthesis of precursors for allosteric modulators of the Cannabinoid Type-1 receptor, where the chirality of the final molecule is critical for its biological activity nih.gov. It has also been used as a starting material in a multi-step synthesis of analogs of lipid signaling molecules, where stereochemistry is a key aspect uni-frankfurt.de.

The development of enantioselective methods often relies on the design of chiral catalysts that can effectively control the stereochemical outcome of a reaction. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomeric transition state over the other.

Future Research Directions and Potential Areas of Exploration

Development of Greener Synthetic Pathways

The chemical industry is increasingly focused on developing environmentally benign synthetic processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. jddhs.comjddhs.com Future research on 3-Bromophenylacetonitrile should prioritize the development of greener synthetic pathways.

One promising area is the exploration of cyanide-free biocatalytic methods. chemistryviews.org Enzymes such as aldoxime dehydratases have shown potential for the synthesis of nitriles from readily available aldoximes under mild, aqueous conditions, completely avoiding the use of highly toxic cyanide reagents. researchgate.netmdpi.comnih.gov Research could focus on identifying or engineering specific aldoxime dehydratases that are efficient for the synthesis of this compound and its derivatives. chemistryviews.org

Another avenue for greener synthesis involves the use of less toxic and more stable cyanating agents in traditional metal-catalyzed reactions. researchgate.net Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has emerged as a viable and safer alternative to alkali metal cyanides. researchgate.netorganic-chemistry.orgresearchgate.net Future work could optimize reaction conditions using K4[Fe(CN)6] for the synthesis of this compound, potentially in combination with more environmentally friendly solvents like water or bio-based solvents. jddhs.comrsc.org

Greener Synthesis ApproachKey FeaturesPotential Research Directions for this compound
Biocatalysis Cyanide-free, mild reaction conditions, aqueous media. researchgate.netmdpi.comnih.gov- Screening for novel aldoxime dehydratases. - Enzyme engineering for improved substrate specificity and efficiency. - Process optimization for large-scale production.
Alternative Cyanating Agents Use of less toxic and more stable cyanide sources like K4[Fe(CN)6]. researchgate.netorganic-chemistry.org- Optimization of palladium- or copper-catalyzed reactions with K4[Fe(CN)6]. - Exploration of recyclable catalysts in conjunction with greener cyanide sources. - Investigation of flow chemistry systems for improved safety and efficiency.
Alternative Energy Sources Use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.- Development of microwave-assisted cyanation protocols. - Study of sonochemical methods for the synthesis of this compound.

Exploration of New Catalytic Systems

The development of novel and more efficient catalytic systems is central to advancing the synthesis and application of this compound. While palladium- and copper-based catalysts are commonly used for the cyanation of aryl halides, there is significant room for improvement in terms of catalyst efficiency, stability, and cost-effectiveness. rsc.orgalberts.edu.in

Future research should focus on the design and synthesis of novel ligands that can enhance the activity and stability of palladium and copper catalysts. nih.gov This could involve the development of bidentate or pincer-type ligands that form more stable complexes with the metal center, preventing catalyst deactivation. researchgate.net Additionally, the exploration of ligand-free catalytic systems, which offer advantages in terms of cost and ease of product purification, is a promising area of investigation. acs.org

Furthermore, the application of photoredox catalysis in the synthesis of aryl nitriles represents a cutting-edge research direction. chinesechemsoc.org Visible-light-mediated reactions can often be conducted under milder conditions and may offer unique reactivity and selectivity compared to traditional thermal methods. nih.govnih.gov Investigating the use of organic photoredox catalysts for the synthesis of this compound could lead to more sustainable and efficient synthetic routes. nih.gov

Catalytic SystemKey FeaturesPotential Research Directions for this compound
Palladium-based Catalysts High efficiency, broad functional group tolerance. rsc.orgnih.gov- Design of novel phosphine (B1218219) ligands for improved catalyst performance. - Development of recyclable palladium catalysts. - Exploration of palladacycle precatalysts for enhanced activity. nih.gov
Copper-based Catalysts Lower cost compared to palladium, effective for cyanation reactions. alberts.edu.innih.govnih.gov- Development of novel nitrogen- or oxygen-based ligands. - Investigation of domino halide exchange-cyanation reactions. nih.govorganic-chemistry.org - Use of heterogeneous copper catalysts for ease of separation.
Photoredox Catalysis Mild reaction conditions, use of visible light as an energy source. chinesechemsoc.orgnih.gov- Screening of organic and inorganic photocatalysts. - Mechanistic studies of photoredox-mediated cyanation. - Application to the synthesis of complex derivatives of this compound.

Expanding Applications in Medicinal Chemistry Beyond Current Leads

The nitrile functional group is a common motif in many pharmaceuticals, and the 3-bromophenyl scaffold provides a versatile platform for the synthesis of new bioactive molecules. sigmaaldrich.com While derivatives of this compound have been explored as 5-HT7 receptor ligands, there is vast potential to expand its applications in medicinal chemistry.

A promising area of future research is the design and synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-(3-bromophenyl)quinazoline-4-carboxylic acid scaffold has been identified as a selective Aurora A kinase inhibitor, highlighting the potential of the 3-bromophenyl group in this area. nih.gov Future studies could involve the synthesis and screening of a library of this compound derivatives against a panel of kinases to identify new potent and selective inhibitors. mdpi.com

The development of novel antiviral and neuroprotective agents is another important avenue for exploration. The unique electronic and steric properties of the this compound core could be exploited to design molecules that interact with specific viral proteins or neuronal receptors. High-throughput screening of this compound-based compound libraries against various viral targets and in models of neurodegenerative diseases could lead to the discovery of new therapeutic leads.

Therapeutic AreaRationalePotential Research Directions
Oncology (Kinase Inhibition) The 3-bromophenyl group has been incorporated into selective kinase inhibitors. nih.gov- Synthesis of a diverse library of this compound derivatives. - Screening against a panel of cancer-related kinases. - Structure-activity relationship (SAR) studies to optimize potency and selectivity.
Antiviral Agents The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in antiviral drugs.- Design of this compound derivatives targeting specific viral enzymes (e.g., proteases, polymerases). - High-throughput screening against a panel of viruses. - In silico modeling to predict binding interactions with viral targets.
Neuroprotective Agents The this compound scaffold can be modified to interact with targets in the central nervous system.- Synthesis of analogs with improved blood-brain barrier permeability. - Evaluation in cellular and animal models of neurodegenerative diseases. - Investigation of mechanisms of neuroprotection.

Investigations into Novel Material Science Applications

The unique chemical structure of this compound, featuring both a reactive nitrile group and a modifiable bromo-substituent, makes it an attractive building block for the synthesis of novel functional materials. physchem.cz Future research in this area could lead to the development of materials with tailored optical, electronic, and mechanical properties.

One area of exploration is the synthesis of novel polymers. nih.gov The nitrile group can be polymerized or copolymerized to create materials with high thermal stability and unique dielectric properties. The bromo-substituent can be used as a handle for further functionalization, allowing for the introduction of other chemical groups to tune the polymer's properties or to attach it to surfaces. nih.gov This could lead to the development of new materials for applications in electronics, aerospace, and biomedical devices. mdpi.com

Another exciting possibility is the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The phenylacetonitrile (B145931) core can be incorporated into larger conjugated systems to create molecules with desirable photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. The bromo-substituent allows for the facile introduction of different aryl groups via cross-coupling reactions, enabling the systematic tuning of the electronic properties of the resulting materials.

Material TypeRationalePotential Research Directions
Functional Polymers The nitrile and bromo groups offer multiple pathways for polymerization and functionalization. physchem.cznih.gov- Synthesis of homopolymers and copolymers of this compound. - Post-polymerization modification via the bromo-substituent. - Investigation of the thermal, mechanical, and dielectric properties of the resulting polymers.
Organic Electronics The phenylacetonitrile core can be incorporated into conjugated molecules for optoelectronic applications.- Synthesis of extended π-conjugated systems via cross-coupling reactions at the bromo-position. - Investigation of the photophysical and electrochemical properties of new derivatives. - Fabrication and characterization of OLEDs and organic field-effect transistors (OFETs).
Functional Dyes and Pigments The chromophoric properties can be tuned through chemical modification.- Synthesis of novel azo dyes and other chromophores from this compound. - Characterization of their absorption and emission properties. - Evaluation of their stability and performance in various applications.

Advanced Mechanistic Elucidation using in situ Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new transformations. The use of in situ spectroscopic techniques can provide real-time information about the formation of intermediates, the kinetics of the reaction, and the role of the catalyst. clairet.co.uk

Future research should employ techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy to monitor the progress of reactions involving this compound. researchgate.netyoutube.com This can provide valuable data on the consumption of reactants and the formation of products and intermediates, allowing for the determination of reaction kinetics and the identification of potential side reactions. rsc.orgnih.gov

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic elucidation. It can provide detailed structural information about species in solution, including transient intermediates that may not be observable by other methods. Studying reactions such as the Suzuki coupling of this compound using in situ NMR could provide valuable insights into the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.comorganic-chemistry.orglibretexts.orgchemrxiv.orgyoutube.com

In situ TechniqueInformation GainedPotential Applications for this compound Reactions
FTIR Spectroscopy Real-time monitoring of reactant consumption and product/intermediate formation; reaction kinetics. clairet.co.ukresearchgate.net- Optimization of cyanation reactions. - Study of the kinetics of polymerization reactions. - Identification of reaction endpoints and impurities.
NMR Spectroscopy Detailed structural information on intermediates and catalyst resting states.- Elucidation of the mechanism of palladium- and copper-catalyzed cross-coupling reactions. - Study of Grignard reagent formation and subsequent reactions. - Characterization of catalyst activation and deactivation pathways.
Raman Spectroscopy Complementary information to FTIR, particularly for reactions in aqueous media or with solid components. clairet.co.uk- Monitoring of heterogeneous catalytic reactions. - Study of crystallization processes of this compound derivatives. - Investigation of reactions in biphasic systems.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Answer : Replace traditional brominating agents (e.g., Br2) with H2O2/HBr systems to reduce waste. Use microwave-assisted synthesis to shorten reaction times and energy consumption. Solvent recycling (e.g., DMF via vacuum distillation) further enhances eco-efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.